molecular formula C40H56O2 B1683548 Zeaxanthin CAS No. 144-68-3

Zeaxanthin

Cat. No.: B1683548
CAS No.: 144-68-3
M. Wt: 568.9 g/mol
InChI Key: JKQXZKUSFCKOGQ-QAYBQHTQSA-N
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Description

Zeaxanthin is a naturally occurring carotenoid found in various fruits and vegetables, such as corn, spinach, and peppers. It is a member of the xanthophyll family and is known for its vibrant yellow-orange color. This compound plays a crucial role in human health, particularly in maintaining eye health by protecting the retina from oxidative damage .

Mechanism of Action

Target of Action

Zeaxanthin is a carotenoid alcohol that is found in nature and plays a significant role in the xanthophyll cycle . It is one of the two primary xanthophyll carotenoids contained within the retina of the eye, particularly in the central macula . This makes the eye, specifically the macula and retina, the primary target of this compound .

Mode of Action

This compound functions as a light filter, protecting the eye tissues from sunlight damage and blocking free radicals that can cause oxidation . It is closely related to vitamin A and is naturally located in the eye’s macula and retina . This compound’s antioxidant properties aid in preventing oxidative stress and reducing eye inflammation . Furthermore, this compound biosynthesis proceeds from beta-carotene via the action of a single protein, known as a beta-carotene hydroxylase, that is able to add a hydroxyl group (-OH) to carbon 3 and 3’ of the beta-carotene molecule .

Biochemical Pathways

This compound is involved in the xanthophyll cycle, a biochemical pathway in plants that helps protect them from the harmful effects of light and oxygen . The MVA and MEP pathways, two of the biosynthesis pathways for producing this compound, have shown that isoprenoid flux is essential for improving carotenoid productivity . The DNA assembler method enables the design and rapid construction of biochemical pathways, including the this compound biosynthetic pathway, in a one-step fashion by exploiting the in vivo homologous recombination mechanism in Saccharomyces cerevisiae .

Pharmacokinetics

A study has shown that a novel formulation of lutein and this compound demonstrated superior bioavailability, with significantly higher levels of lutein and this compound in serum at several time points compared to a reference formulation .

Result of Action

This compound’s action results in a variety of health benefits. It promotes eye health by protecting the eye’s tissues from sunlight damage and blocking free radicals that can cause oxidation . Studies show that taking a supplement that contains lutein and this compound may be effective at improving vision in people with age-related macular degeneration (AMD) and cataracts . This compound also acts as a scavenger for free radicals, neutralizing them and preventing potential damage .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, it plays a role in photoprotection in many different environments, opposing photodamage in plants, photodamage to the human eye, and damage to extremophile microorganisms in the most inhospitable environments on earth . Furthermore, the distribution of carotenoids in emulsion particles is based on their polarity, thus those with higher polarity (e.g., this compound) will locate in the surface where proteins and phospholipids are found .

Chemical Reactions Analysis

Scientific Research Applications

Zeaxanthin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the properties and reactions of carotenoids.

    Biology: this compound plays a crucial role in the xanthophyll cycle, which helps plants manage light energy and protect against photodamage.

    Medicine: this compound is known for its antioxidant properties and is used in dietary supplements to support eye health.

    Industry: this compound is used as a natural colorant in the food and cosmetics industries.

Comparison with Similar Compounds

  • Lutein
  • Astaxanthin
  • β-Carotene
  • Lycopene

Zeaxanthin’s unique ability to protect the central macula and its role in the xanthophyll cycle make it a valuable compound for both health and industrial applications.

Properties

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXZKUSFCKOGQ-QAYBQHTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046807
Record name Zeaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zeaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144-68-3
Record name Zeaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeaxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeaxanthin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Zeaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3'R)-β,β-carotene-3,3'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZEAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zeaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215.5 °C
Record name Zeaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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